M Protein epitope OF group A streptococci

Übersicht

Beschreibung

The M protein epitope of group A streptococci is a significant virulence factor found on the surface of Streptococcus pyogenes, a bacterium responsible for a variety of human diseases. This protein plays a crucial role in the bacterium’s ability to evade the host immune system by inhibiting phagocytosis. The M protein is highly variable, with over 80 different serotypes identified, each contributing to the pathogen’s ability to cause recurrent infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of M protein epitopes involves recombinant DNA technology. The gene encoding the M protein is cloned into an expression vector, which is then introduced into a suitable host, such as Escherichia coli. The host cells are cultured under conditions that induce the expression of the M protein, which is subsequently purified using affinity chromatography techniques .

Industrial Production Methods

Industrial production of M protein epitopes follows similar principles but on a larger scale. Fermentation technology is employed to culture the host cells in bioreactors, allowing for the mass production of the protein. Downstream processing involves cell lysis, protein extraction, and purification to obtain the desired M protein epitope .

Analyse Chemischer Reaktionen

Types of Reactions

The M protein epitope undergoes various biochemical interactions rather than traditional chemical reactions. These interactions include binding to host proteins, such as serum factor H, which inhibits the complement pathway and prevents opsonization .

Common Reagents and Conditions

The common reagents used in the study of M protein interactions include antibodies, complement proteins, and various host cell receptors. Experimental conditions often involve physiological pH and temperature to mimic the natural environment of the host organism .

Major Products Formed

The primary outcome of these interactions is the inhibition of the host immune response, allowing the bacterium to evade phagocytosis and establish infection .

Wissenschaftliche Forschungsanwendungen

The M protein epitope has several applications in scientific research:

Vaccine Development: Due to its role as a major virulence factor, the M protein is a target for vaccine development.

Immunological Studies: The M protein is used to study host-pathogen interactions, particularly how pathogens evade the immune system.

Diagnostic Tools: The M protein epitope is used in diagnostic assays to identify Streptococcus pyogenes infections.

Wirkmechanismus

The M protein exerts its effects by binding to serum factor H, a regulatory protein that inhibits the complement pathway. This binding prevents the formation of C3 convertase, thereby inhibiting opsonization and subsequent phagocytosis by immune cells. The M protein also interacts with other host proteins, such as fibrinogen, to form a protective coat around the bacterium, further aiding in immune evasion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

M-like Proteins: These proteins, such as Mrp and Enn, are genetically and functionally related to the M protein.

Fc-binding Proteins: These proteins bind to the Fc region of antibodies, preventing opsonization and phagocytosis.

Uniqueness

The M protein is unique in its ability to bind to multiple host proteins and inhibit various components of the immune system. Its high variability and numerous serotypes make it a particularly challenging target for vaccine development and immune response .

Eigenschaften

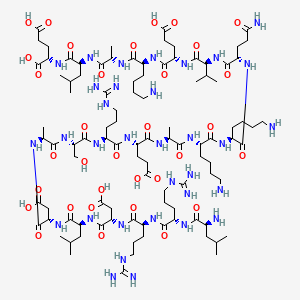

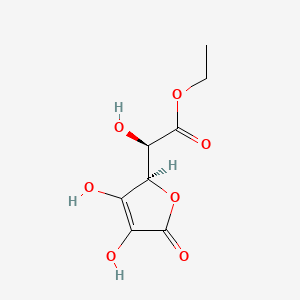

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H175N33O33/c1-47(2)41-54(103)80(148)118-58(24-18-38-111-97(105)106)85(153)121-60(26-20-40-113-99(109)110)87(155)129-68(45-75(143)144)93(161)128-66(43-49(5)6)92(160)130-67(44-74(141)142)90(158)116-53(11)79(147)131-69(46-133)94(162)122-59(25-19-39-112-98(107)108)86(154)124-62(28-32-71(135)136)82(150)115-51(9)77(145)117-56(22-13-16-36-101)83(151)120-57(23-14-17-37-102)84(152)123-61(27-31-70(104)134)89(157)132-76(50(7)8)95(163)125-63(29-33-72(137)138)88(156)119-55(21-12-15-35-100)81(149)114-52(10)78(146)127-65(42-48(3)4)91(159)126-64(96(164)165)30-34-73(139)140/h47-69,76,133H,12-46,100-103H2,1-11H3,(H2,104,134)(H,114,149)(H,115,150)(H,116,158)(H,117,145)(H,118,148)(H,119,156)(H,120,151)(H,121,153)(H,122,162)(H,123,152)(H,124,154)(H,125,163)(H,126,159)(H,127,146)(H,128,161)(H,129,155)(H,130,160)(H,131,147)(H,132,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,164,165)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,76-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXUYMBPAYIMJR-UGXKBFFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H175N33O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746705 | |

| Record name | L-Leucyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-arginyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-lysyl-L-glutaminyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-alanyl-L-leucyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2355.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152044-86-5 | |

| Record name | L-Leucyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-arginyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-lysyl-L-glutaminyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-alanyl-L-leucyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide](/img/structure/B582810.png)

![1-Azatetracyclo[2.2.0.02,6.03,5]hexane,4-nitro-(9CI)](/img/new.no-structure.jpg)

![4-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582818.png)

![Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B582820.png)

![5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide](/img/structure/B582829.png)